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Compound Name: Oxirane-2-carboxylic acid

Cat. No.: B1221590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing

oxirane-2-carboxylic acid, also known as glycidic acid, from acrylic acid. Oxirane-2-
carboxylic acid is a valuable bifunctional molecule containing both an epoxide and a

carboxylic acid, making it a crucial building block in the synthesis of various pharmaceuticals

and fine chemicals.[1][2] This document details the primary synthetic strategies, presents

quantitative data in a structured format, provides experimental protocols for key reactions, and

includes visualizations of the chemical pathways and workflows.

Synthetic Strategies
The synthesis of oxirane-2-carboxylic acid from acrylic acid can be primarily achieved

through two main strategies:

Direct Epoxidation of Acrylic Acid: This is the most straightforward approach, involving the

direct oxidation of the double bond in acrylic acid to form the epoxide ring. Various

epoxidizing agents and catalytic systems can be employed for this transformation.

Two-Step Synthesis via an Intermediate Ester: This method involves the initial formation of

an ester of acrylic acid, which is then epoxidized, followed by hydrolysis of the ester group to

yield the desired carboxylic acid. A common variation involves the reaction of acrylic acid

with epichlorohydrin to form glycidyl acrylate, which would then require a subsequent,

carefully controlled hydrolysis of the acrylate ester without opening the epoxide ring. Another
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approach is the formation of a simple alkyl ester of acrylic acid, followed by epoxidation and

then hydrolysis.

Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic approaches,

compiled from various sources.

Table 1: Direct Epoxidation of α,β-Unsaturated Acids
Catalyst
/Reagen
t
System

Substra
te

Oxidant Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

Tetraethy

lammoni

um

Chloroch

romate

Acrylic

Acid
-

50% aq.

Acetic

Acid

- -
Product

Identified
[3]

γ-

PW₁₀O₃₈

V₂(μ-

OH)₂]³⁻

Electron-

deficient

alkenes

H₂O₂ - - - Efficient [1]

Lipase

(Novozy

m 435)

Various

Alkenes

H₂O₂ /

Phenylac

etic Acid

- - - 75-99 [4][5]

Note: Specific yield for the epoxidation of acrylic acid was not detailed in the available

literature, though the product was identified.

Table 2: Synthesis of Glycidyl Acrylate from Acrylic Acid
and Epichlorohydrin
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Catalyst Inhibitor
Acrylic
Acid
(mol)

Epichloro
hydrin
(mol)

Temperat
ure (°C)

Time (h)
Referenc
e

Triethylami

ne (TEA)

tert-butyl

hydroquino

ne (TBHQ)

1 1.28
80 then

105
1 then 2 [6]

Hexamethy

lenetetrami

ne /

Quinoline /

1-

Methylimid

azole

MEHQ 1 1 - 1.4 60 - 100 - [7]

Note: This reaction produces glycidyl acrylate, an ester, which would require a subsequent

hydrolysis step to yield oxirane-2-carboxylic acid.

Experimental Protocols
Synthesis of Glycidyl Acrylate from Acrylic Acid and
Epichlorohydrin (Route to an Intermediate)
This protocol is based on the one-step synthesis method which can be adapted for the

formation of the glycidyl ester of acrylic acid.

Materials:

Acrylic Acid (AA)

Epichlorohydrin (ECH)

Triethylamine (TEA) or other suitable catalyst (e.g., Hexamethylenetetramine)

Polymerization inhibitor (e.g., tert-butyl hydroquinone (TBHQ) or MEHQ)

Sodium Hydroxide (for subsequent ring-closure if following a two-step addition-cyclization)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://ijarsct.co.in/Paper2195.pdf
https://patents.google.com/patent/CN100545154C/en
https://www.benchchem.com/product/b1221590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

To a three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic

stirrer, add 1 mole of acrylic acid, 1.0 to 1.4 moles of epichlorohydrin, 0.1-1.0% (by weight of

reactants) of a catalyst such as triethylamine, and 0.1-0.3% (by weight of reactants) of a

polymerization inhibitor like MEHQ.[7]

Heat the reaction mixture to a temperature between 60-100 °C.[7] For a specific example

using TEA, the mixture is heated to 80°C for 1 hour, followed by 105°C for 2 hours.[6]

After the reaction is complete, the excess epichlorohydrin can be removed by vacuum

distillation.[6]

The resulting intermediate from the ring-opening of epichlorohydrin by acrylic acid is then

treated with a base, such as sodium hydroxide (1-1.2 molar equivalents to epichlorohydrin),

at a temperature of 30-50 °C to facilitate the ring-closure to form the epoxide ring of glycidyl

acrylate.[7]

Note: To obtain the final product, oxirane-2-carboxylic acid, a selective hydrolysis of the

acrylate ester of the resulting glycidyl acrylate would be necessary. This step is challenging as

the epoxide ring is susceptible to opening under hydrolytic conditions.

Chemoenzymatic Epoxidation of Alkenes (General
Protocol)
This protocol describes a general method for the chemoenzymatic epoxidation of alkenes,

which can be adapted for acrylic acid.[4][5]

Materials:

Alkene (e.g., Acrylic Acid)

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

Hydrogen Peroxide (H₂O₂)

A carboxylic acid as an oxygen carrier (e.g., Phenylacetic Acid)
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Solvent (if necessary)

Procedure:

In a suitable reaction vessel, the alkene, phenylacetic acid, and immobilized lipase

(Novozym 435) are combined.[4][5]

Hydrogen peroxide is added to the mixture. The lipase catalyzes the formation of a peroxy

acid from the phenylacetic acid and H₂O₂ in situ.

The in situ generated peroxy phenylacetic acid then epoxidizes the alkene (acrylic acid) to

form the corresponding epoxide (oxirane-2-carboxylic acid).

The reaction progress can be monitored by techniques such as GC-MS.

Upon completion, the enzyme can be filtered off, and the product can be isolated and

purified from the reaction mixture. This method has shown high yields (75-99%) for a variety

of alkenes.[4][5]
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Caption: Synthetic pathways to Oxirane-2-carboxylic acid.
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Caption: General experimental workflow for direct epoxidation.
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Conclusion
The synthesis of oxirane-2-carboxylic acid from acrylic acid presents multiple viable routes

for researchers. The direct epoxidation of acrylic acid is the most atom-economical method,

although finding a highly selective and efficient catalytic system is key. Chemoenzymatic

approaches are promising in this regard due to their high selectivity and mild reaction

conditions. The two-step synthesis via an ester intermediate, such as glycidyl acrylate, is also a

feasible pathway, but requires careful control of the final hydrolysis step to prevent unwanted

opening of the epoxide ring. The choice of synthetic route will ultimately depend on the desired

scale, available resources, and the specific requirements for product purity and yield. Further

research into optimizing the direct epoxidation of acrylic acid could lead to more efficient and

sustainable production of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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